molecular formula C9H10N4O B12209097 Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-

Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-

Cat. No.: B12209097
M. Wt: 190.20 g/mol
InChI Key: KVNCLRMERUNIRZ-UHFFFAOYSA-N
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Description

Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- is a chemical compound that features a phenol group attached to a triazole ring with an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- typically involves the formation of the triazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The aminomethyl group can then be introduced through a nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency of the reactions. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction can be employed to form the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the triazole ring .

Scientific Research Applications

Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the triazole ring can interact with metal ions or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]-
  • Phenol, 2-[5-(methyl)-1H-1,2,4-triazol-3-yl]-
  • Phenol, 2-[5-(ethyl)-1H-1,2,4-triazol-3-yl]-

Uniqueness

Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- is unique due to the presence of the aminomethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C9H10N4O/c10-5-8-11-9(13-12-8)6-3-1-2-4-7(6)14/h1-4,14H,5,10H2,(H,11,12,13)

InChI Key

KVNCLRMERUNIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CN)O

Origin of Product

United States

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